molecular formula C9H7F3O2 B11721530 2-Hydroxy-2'-(trifluoromethyl)acetophenone

2-Hydroxy-2'-(trifluoromethyl)acetophenone

Cat. No.: B11721530
M. Wt: 204.15 g/mol
InChI Key: FRWPYHVNSBLFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H7F3O2 It is a derivative of acetophenone, characterized by the presence of a hydroxyl group and a trifluoromethyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2’-(trifluoromethyl)acetophenone can be achieved through several methods. One common approach involves the reaction of aryl triflates with a mixture of tetramethyltin, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C . Another method includes the bromination of acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent .

Industrial Production Methods

Industrial production methods for 2-Hydroxy-2’-(trifluoromethyl)acetophenone typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Hydroxy-2’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets and pathways. The hydroxyl and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: The parent compound, lacking the hydroxyl and trifluoromethyl groups.

    4-Hydroxyacetophenone: Similar structure but with a hydroxyl group at the para position.

    2-Hydroxyacetophenone: Lacks the trifluoromethyl group.

Uniqueness

2-Hydroxy-2’-(trifluoromethyl)acetophenone is unique due to the presence of both the hydroxyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

2-hydroxy-1-[2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,13H,5H2

InChI Key

FRWPYHVNSBLFGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CO)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.